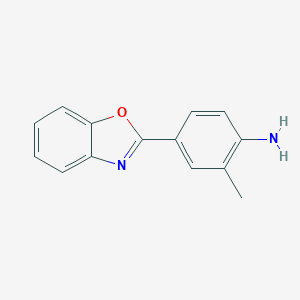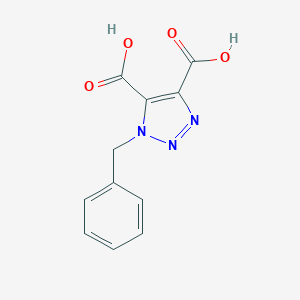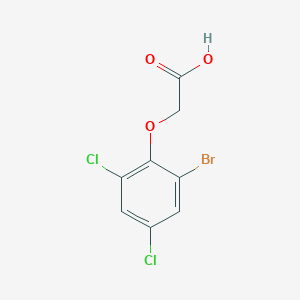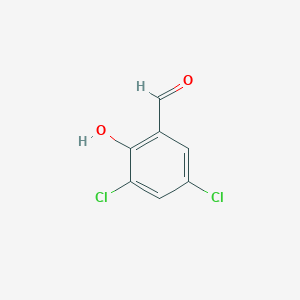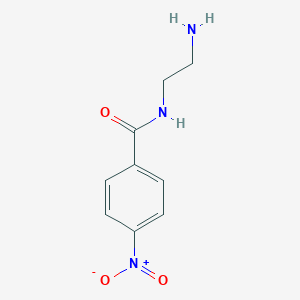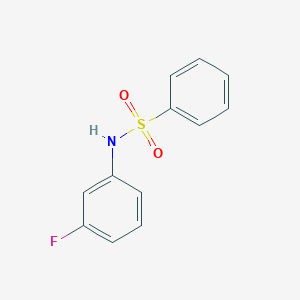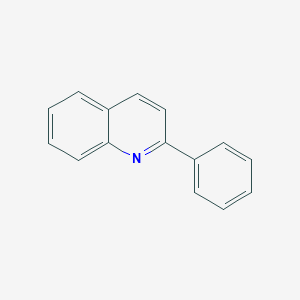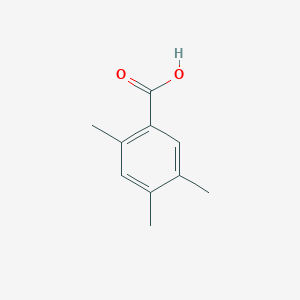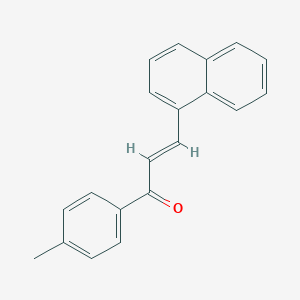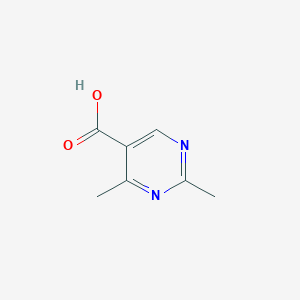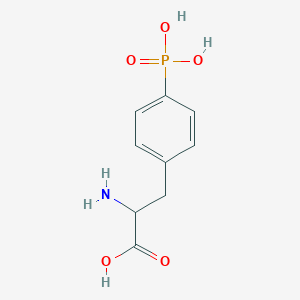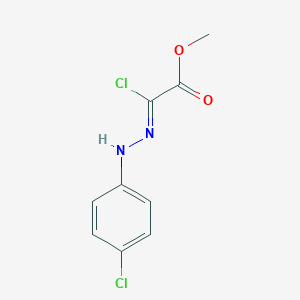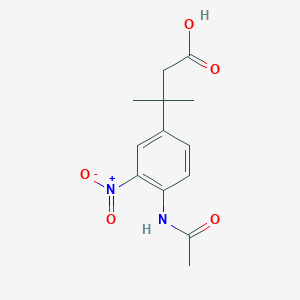
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is commonly referred to as ANBMTA and is a derivative of nonsteroidal anti-inflammatory drugs (NSAIDs). ANBMTA is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 175-177°C.
作用機序
The exact mechanism of action of ANBMTA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever. ANBMTA has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
生化学的および生理学的効果
ANBMTA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. ANBMTA has also been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Additionally, ANBMTA has been found to have antioxidant properties, which may contribute to its anticancer activity.
実験室実験の利点と制限
One of the advantages of using ANBMTA in lab experiments is its relatively low cost and ease of synthesis. ANBMTA has also been found to be stable under a wide range of conditions, which makes it suitable for use in various experiments. However, ANBMTA has some limitations, including its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions that can be explored in the study of ANBMTA. One area of research is the development of new synthetic methods for ANBMTA that are more efficient and environmentally friendly. Another area of research is the investigation of the molecular mechanisms underlying the anticancer activity of ANBMTA. Finally, the potential use of ANBMTA in combination with other drugs for the treatment of cancer should be explored further.
In conclusion, ANBMTA is a chemical compound that has potential applications in various fields of scientific research. It possesses anti-inflammatory, analgesic, and antipyretic properties and has been found to have anticancer activity. ANBMTA has advantages and limitations for lab experiments, and future directions for research include the development of new synthetic methods and investigation of its molecular mechanisms.
合成法
ANBMTA can be synthesized through a multistep process that involves the reaction of 3-methylbutanoic acid with acetic anhydride, followed by the reaction of the resulting compound with 4-amino-3-nitrophenol in the presence of a catalyst. The final product is obtained through the process of recrystallization.
科学的研究の応用
ANBMTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. ANBMTA has also been studied for its potential use in the treatment of cancer, as it has been found to possess anticancer activity.
特性
CAS番号 |
33214-73-2 |
|---|---|
製品名 |
3-{4-(Acetylamino)-3-nitrophenyl}-3-methylbutanoic acid |
分子式 |
C13H16N2O5 |
分子量 |
280.28 g/mol |
IUPAC名 |
3-(4-acetamido-3-nitrophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H16N2O5/c1-8(16)14-10-5-4-9(6-11(10)15(19)20)13(2,3)7-12(17)18/h4-6H,7H2,1-3H3,(H,14,16)(H,17,18) |
InChIキー |
NQZPOLRJLCSBSF-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)CC(=O)O)[N+](=O)[O-] |
その他のCAS番号 |
33214-73-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



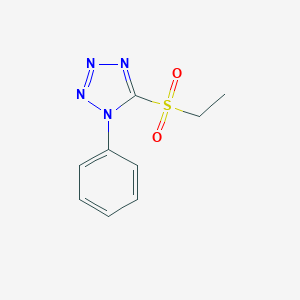
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
